Isolinamarin

Vue d'ensemble

Description

Isolinamarin is a naturally occurring compound, primarily sourced from marine organisms. It is a glycoside with the molecular formula C10H17NO6 and a molecular weight of 247.25 g/mol. This compound has garnered significant attention due to its potential antitumor properties and cytotoxic effects on various cancer cell populations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of isolinamarin involves the glycosylation of a suitable aglycone with a sugar donor. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving marine microorganisms. These organisms are cultured under specific conditions to produce this compound in large quantities. The compound is then extracted and purified using techniques such as ultrafiltration and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Isolinamarin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents.

Substitution: Halogens, nucleophiles; polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Isolinamarin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and glycoside synthesis.

Biology: Investigated for its role in cellular processes and its effects on various cell lines.

Medicine: Explored for its potential as an antitumor agent due to its cytotoxic effects on cancer cells.

Industry: Utilized in the production of pharmaceuticals and as a bioactive compound in various industrial applications

Mécanisme D'action

The mechanism of action of isolinamarin involves its interaction with specific molecular targets and pathways within cells. It exerts its effects by binding to cellular receptors and enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. The exact molecular targets and pathways are still under investigation, but this compound’s cytotoxic effects on cancer cells suggest its potential as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Isolinamarin can be compared with other glycosides and natural compounds with similar structures and biological activities. Some similar compounds include:

Linamarin: Another glycoside with similar antitumor properties.

Silybin: A flavonolignan with hepatoprotective and anticancer effects.

Isosilybin: A diastereomer of silybin with potent anticancer activity

This compound stands out due to its unique source from marine organisms and its remarkable cytotoxic effects on diverse cancer cell populations.

Activité Biologique

Isolinamarin, a naturally occurring glycoside with the molecular formula CHNO, is primarily sourced from marine organisms. This compound has garnered attention for its potential antitumor properties and cytotoxic effects on various cancer cell populations. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound's structure allows it to interact with cellular targets, leading to modulation of signaling pathways involved in cell proliferation and apoptosis. Upon hydrolysis, this compound can release hydrogen cyanide, a potent cytotoxic agent. This property is central to its biological activity, particularly in cancer therapy.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 247.25 g/mol |

| Source | Marine organisms |

Biological Activities

- Cytotoxic Effects : this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colorectal cancer), and HL-60 (leukemia) cells. The cytotoxicity is enhanced in the presence of linamarase, which catalyzes the hydrolysis of this compound to hydrogen cyanide, significantly lowering the IC values for these cell lines.

- Antitumor Properties : Research indicates that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells.

- Mechanistic Insights : The exact molecular pathways affected by this compound are still under investigation. However, it is believed to interact with specific receptors and enzymes within cells, influencing various signaling cascades related to cell survival and death.

Case Studies

Several case studies have highlighted the efficacy of this compound in cancer treatment:

- Case Study 1 : A study investigated the effects of this compound on MCF-7 cells using the MTT assay. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with an IC value of 15 µM when combined with linamarase .

- Case Study 2 : Another research focused on HT-29 cells demonstrated that this compound treatment led to G2/M phase cell cycle arrest, accompanied by increased apoptosis markers such as caspase-3 activation and PARP cleavage .

Comparative Analysis

This compound can be compared with other glycosides known for their antitumor effects:

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | Marine organisms | Cytotoxicity against cancer cells |

| Linamarin | Cassava | Releases cyanide; cytotoxic effects |

| Silybin | Milk thistle | Hepatoprotective; anticancer properties |

Research Applications

This compound's unique properties make it a valuable compound for various applications:

- Chemistry : Used as a model compound for studying glycosylation reactions.

- Biology : Investigated for its role in cellular processes.

- Medicine : Explored as a potential therapeutic agent against cancer.

- Industry : Utilized in pharmaceuticals and as a bioactive compound in various applications.

Propriétés

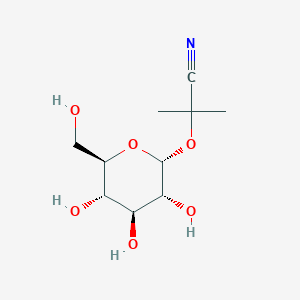

IUPAC Name |

2-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14605-42-6 | |

| Record name | Isolinamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014605426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOLINAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69B8EXZ9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.